molecular formula C18H9F3N2O B3038767 4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile CAS No. 900014-97-3

4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile

Cat. No.: B3038767
CAS No.: 900014-97-3
M. Wt: 326.3 g/mol
InChI Key: DHYLTKYDXWZODT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is characterized by the presence of three fluorine atoms attached to a carbon atom . The benzenecarbonitrile group contains a benzene ring attached to a carbonitrile group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and the other reactants involved. Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Crystal Structure Analysis

Research on polysubstituted benzenes, like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a compound related to 4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile, has been conducted to determine their crystal structures. These studies are crucial in understanding the molecular composition and arrangement, which is vital for developing various applications in materials science and chemistry (Wan-qiang Zhang, 2013).

Spectroelectrochemical Properties

In the field of materials science, compounds like this compound are explored for their unique spectroelectrochemical properties. For instance, studies on similar compounds, such as phthalocyanines with trifluoromethyl groups, have been conducted to understand their electrochemical and in situ UV–Vis spectral changes. These properties are significant for their potential application in electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).

Photocycloaddition Studies

Photocycloaddition reactions involving compounds like α-naphthonitrile have been studied, which are relevant to the compound . These studies help in understanding the reaction mechanisms of such complex organic compounds when exposed to light, which is crucial in photochemistry and the development of new photoresponsive materials (C. Pac et al., 1973).

Heterocyclic Synthesis

Research has been done on the synthesis of heterocyclic compounds using cyano and phenyl-substituted propenoyl chlorides, similar to the compound . These studies provide insight into the synthesis and potential applications of various heterocyclic systems, which are important in pharmaceutical and synthetic organic chemistry (S. Shiba et al., 2011).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there could be potential future research directions involving “4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile” and similar compounds.

Properties

IUPAC Name

4-[(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O/c19-18(20,21)16-4-2-1-3-14(16)9-15(11-23)17(24)13-7-5-12(10-22)6-8-13/h1-9H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYLTKYDXWZODT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)C2=CC=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)C2=CC=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile
Reactant of Route 2
4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile
Reactant of Route 3
4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile
Reactant of Route 4
4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile
Reactant of Route 5
4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile
Reactant of Route 6
4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.